molecular formula C13H18INO2 B8775586 tert-Butyl 3-(iodomethyl)benzylcarbamate

tert-Butyl 3-(iodomethyl)benzylcarbamate

Cat. No. B8775586
M. Wt: 347.19 g/mol
InChI Key: JFXAHPWMRAOYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07754742B2

Procedure details

Stir polystyrene-bound triphenylphosphine (4.27 g, 12.8 mmol) and imidazole (0.86 g, 12.7 mmol) in dichloromethane (45 mL). Add a solution of (3-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester (1.70 g, 6.1 mmol) in dichloromethane (45 mL). Add iodine (3.22 g, 12.7 mmol) in 3 portions. Stir 16 hrs. Filter through a pad of diatomaceous earth. Wash with aqueous sodium thiosulfate. Dry the organic portion over sodium sulfate. Filter and concentrate. Chromatograph the residue on silica eluting with 25% ethyl acetate/dichloromethane to provide the title compound (2.53 g, 7.3 mmol).
[Compound]
Name
polystyrene
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
3.22 g
Type
reactant
Reaction Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[C:6]([O:10][C:11](=[O:22])[NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20]O)[CH:15]=1)([CH3:9])([CH3:8])[CH3:7].[I:23]I.C(OCC)(=O)C.ClCCl>ClCCl>[C:6]([O:10][C:11](=[O:22])[NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][I:23])[CH:15]=1)([CH3:9])([CH3:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
polystyrene
Quantity
4.27 g
Type
reactant
Smiles
Name
Quantity
0.86 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)CO)=O
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.22 g
Type
reactant
Smiles
II
Step Four
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stir 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter through a pad of diatomaceous earth
WASH
Type
WASH
Details
Wash with aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic portion over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)CI)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.3 mmol
AMOUNT: MASS 2.53 g
YIELD: CALCULATEDPERCENTYIELD 119.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.